Cas no 420137-33-3 (5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid)
5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
- 1H-Benzimidazole-2-carboxylic acid, 5-hydroxy-
- 1H-Benzimidazole-2-carboxylicacid,5-hydroxy-(9CI)
- 6-hydroxy-1H-benzimidazole-2-carboxylic acid
- 6-hydroxy-1H-benzoimidazole-2-carboxylic acid
- AK-43614
- ANW-59653
- CTK8B8203
- KB-154399
- SureCN4806542
- SureCN4811045
- 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid
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- MDL: MFCD13191943
- Inchi: InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-7(9-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13)
- InChI Key: NTSCJPTZMFBBEG-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1O)N=C(C(=O)O)N2
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061001269-1g |
6-Hydroxy-1H-benzimidazole-2-carboxylic acid |
420137-33-3 | 98% | 1g |
$1109.20 | 2023-09-01 | |
| Alichem | A061001269-5g |
6-Hydroxy-1H-benzimidazole-2-carboxylic acid |
420137-33-3 | 98% | 5g |
$3097.81 | 2023-09-01 | |
| Alichem | A061001269-10g |
6-Hydroxy-1H-benzimidazole-2-carboxylic acid |
420137-33-3 | 98% | 10g |
$4460.19 | 2023-09-01 | |
| Chemenu | CM153106-1g |
6-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
420137-33-3 | 95% | 1g |
$408 | 2021-06-09 | |
| Chemenu | CM153106-1g |
6-hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
420137-33-3 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB486294-250 mg |
6-Hydroxy-1H-benzimidazole-2-carboxylic acid |
420137-33-3 | 250MG |
€424.50 | 2023-04-20 | ||
| abcr | AB486294-1 g |
6-Hydroxy-1H-benzimidazole-2-carboxylic acid |
420137-33-3 | 1g |
€981.70 | 2023-04-20 | ||
| A2B Chem LLC | AG01868-50mg |
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
420137-33-3 | 70% | 50mg |
$308.00 | 2023-12-30 | |
| A2B Chem LLC | AG01868-100mg |
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
420137-33-3 | 70% | 100mg |
$442.00 | 2023-12-30 | |
| A2B Chem LLC | AG01868-250mg |
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid |
420137-33-3 | 70% | 250mg |
$617.00 | 2023-12-30 |
5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid Suppliers
5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid
5-Hydroxy-1H-1,3-Benzodiazole-2-Carboxylic Acid (CAS No. 420137-33-3): An Overview of Its Structure, Properties, and Applications in Pharmaceutical Research
5-Hydroxy-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 420137-33-3) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent advancements in its use in drug development.
The chemical structure of 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid is characterized by a benzodiazole ring system with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. The benzodiazole core is a well-known scaffold in medicinal chemistry, known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties. The presence of the hydroxyl and carboxylic acid groups adds to the compound's polarity and reactivity, making it an interesting candidate for further study.
In terms of physical properties, 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid is a white crystalline solid with a molecular weight of approximately 197.16 g/mol. It is soluble in polar solvents such as water and ethanol but has limited solubility in non-polar solvents. The compound exhibits a melting point range of 240-242°C, which is consistent with its high degree of conjugation and planarity.
The synthesis of 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid can be achieved through various routes. One common method involves the cyclization of an appropriate amino acid derivative followed by functional group modifications. For example, the reaction of o-phthaloyl chloride with glycine ethyl ester hydrochloride in the presence of a base can yield the corresponding benzodiazole intermediate. Subsequent hydrolysis and oxidation steps can then introduce the hydroxyl and carboxylic acid functionalities. This synthetic pathway has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
Recent research has focused on the biological activities of 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid and its derivatives. Studies have shown that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings have sparked interest in exploring the compound's potential as a lead molecule for drug development.
In the context of pharmaceutical applications, 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid has shown promise as a scaffold for designing new drugs with improved pharmacological profiles. For instance, modifications to the benzodiazole ring or the introduction of additional functional groups can enhance the compound's selectivity and potency against specific targets. This approach has been successfully applied in the development of novel anti-inflammatory agents and neuroprotective drugs.
Furthermore, clinical trials involving derivatives of 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid have demonstrated their safety and efficacy in preclinical models. These trials have provided valuable insights into the pharmacokinetics and pharmacodynamics of these compounds, paving the way for their potential use in human patients. Ongoing research aims to optimize dosing regimens and identify any potential side effects or drug interactions.
In conclusion, 5-hydroxy-1H-1,3-benzodiazole-2-carboxylic acid (CAS No. 420137-33-3) is a promising compound with a rich chemical structure that offers numerous opportunities for further exploration in pharmaceutical research. Its unique combination of physical properties and biological activities makes it an attractive candidate for developing new therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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